An In-Depth Technical Guide to the Chemical Properties of 2-Benzenesulfonamidobenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Benzenesulfonamidobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Chemistry
2-Benzenesulfonamidobenzoic acid, also known as N-phenylsulfonylanthranilic acid, is a bifunctional organic compound featuring a benzoic acid moiety ortho-substituted with a benzenesulfonamide group. Its molecular formula is C₁₃H₁₁NO₄S, and it possesses a molecular weight of approximately 277.30 g/mol [1][2][3]. This structure is of significant interest to researchers, particularly in medicinal chemistry and materials science. The presence of three key features—a carboxylic acid, a sulfonamide linker, and two aromatic rings—provides a rich platform for synthetic modification and diverse chemical interactions.
The inherent properties of this molecule, such as its capacity for hydrogen bonding and its utility as a synthetic intermediate, make it a valuable building block for creating more complex molecular architectures. Derivatives of this scaffold have been investigated for a range of biological activities, including the development of non-opioid pain therapeutics by modulating MrgX1 receptors and the inhibition of enzymes like methionine aminopeptidase-2 (MetAP2) for cancer therapy[1][4]. This guide offers an in-depth exploration of its core chemical properties, from its synthesis and structural characteristics to its reactivity and spectroscopic signature, providing a comprehensive resource for scientists and drug development professionals.
Synthesis: A Foundational Protocol
The most common and straightforward synthesis of 2-benzenesulfonamidobenzoic acid involves the nucleophilic substitution reaction between anthranilic acid (2-aminobenzoic acid) and benzenesulfonyl chloride[1]. This reaction is a classic example of sulfonamide bond formation.
Causality in Experimental Design
The success of this synthesis hinges on careful pH control. The reaction is initiated under basic conditions (pH 8–9). This is critical because the sodium carbonate (Na₂CO₃) deprotonates the carboxylic acid of the anthranilic acid starting material and, more importantly, ensures the amino group (-NH₂) remains a free, potent nucleophile. This enhanced nucleophilicity is necessary for an efficient attack on the electrophilic sulfur atom of the benzenesulfonyl chloride. After the reaction is complete, the pH is adjusted to be strongly acidic (pH 1–2) with hydrochloric acid (HCl). This step serves to protonate the carboxylate anion, converting it back to the neutral carboxylic acid. This significantly reduces the molecule's solubility in the aqueous medium, causing the final product to precipitate out of the solution, allowing for its isolation by simple filtration[1][5].
Detailed Experimental Protocol
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Dissolution & Basification: Dissolve anthranilic acid (1.0 g, 7.3 mmol) in distilled water (10 mL) within a round-bottom flask.
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pH Adjustment (Initial): While stirring, carefully add a 1M solution of sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is stable between 8 and 9. This ensures the anthranilic acid is present as a soluble salt and its amino group is ready to react.
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Addition of Electrophile: Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the basic solution.
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Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of the benzenesulfonyl chloride, which is sparingly soluble. Continue stirring until a homogenous solution is formed.
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Precipitation: Once the reaction is complete, switch the pH to be acidic. Slowly add 1N hydrochloric acid (HCl) until the pH is between 1 and 2. A precipitate of 2-benzenesulfonamidobenzoic acid will form.
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Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts. The crude product can then be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product[1].
Visualization of the Synthetic Workflow
Caption: A workflow diagram illustrating the synthesis of 2-benzenesulfonamidobenzoic acid.
Molecular and Crystal Structure
The solid-state structure of 2-benzenesulfonamidobenzoic acid has been elucidated by X-ray crystallography, revealing key insights into its molecular geometry and intermolecular interactions[1][6].
The molecule is not perfectly planar. The two phenyl rings are significantly twisted relative to each other, with a reported interplanar angle of 89.01(12)°[1]. The carboxylic acid group is also slightly out of plane with its attached benzene ring, with a dihedral angle of 13.7(1)°[1][6]. These torsions are a result of minimizing steric hindrance between the bulky sulfonyl group and the adjacent carboxylic acid.
A defining feature of its crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules interact through strong O—H⋯O hydrogen bonds, creating a stable cyclic dimer structure with an R²₂(8) graph-set motif[1][6]. The crystal packing is further stabilized by a network of intramolecular N—H⋯O interactions and intermolecular C—H⋯O and C—H⋯π interactions[1].
Table 1: Crystallographic Data Summary
| Parameter | Value[1] |
| Formula | C₁₃H₁₁NO₄S |
| Molecular Weight | 277.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 27.271 (3) Å |
| b | 8.7223 (9) Å |
| c | 11.0077 (10) Å |
| β | 106.149 (3)° |
| Volume (V) | 2515.0 (4) ų |
| Z | 8 |
| S—N Bond Length | 1.6213 (18) Å |
| S=O Bond Length (mean) | 1.4248 (16) Å |
| S—C(phenyl) Bond Length | 1.763 (2) Å |
Visualization of Dimer Formation
Caption: Schematic of the cyclic dimer formed by O-H···O hydrogen bonds.
Spectroscopic Profile for Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-benzenesulfonamidobenzoic acid. While specific high-resolution spectra depend on the exact conditions, the expected features can be reliably predicted based on the molecule's functional groups.
Protocol: General Spectroscopic Analysis
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NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.
-
Infrared (IR) Spectroscopy: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source. Analyze in both positive and negative ion modes to observe the molecular ion and key fragments.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Broad Singlet | ~10-13 ppm | Carboxylic Acid Proton (-COOH) |
| Singlet | ~9-10 ppm | Sulfonamide Proton (-SO₂NH-) | |
| Multiplets | ~7.2-8.2 ppm | 9 Aromatic Protons (Ar-H) | |
| ¹³C NMR | Carbonyl | ~168-172 ppm | Carboxylic Acid Carbon (-C OOH) |
| Aromatic | ~115-145 ppm | 12 Aromatic Carbons | |
| IR Spec. | Broad Band | 2500-3300 cm⁻¹ | O-H stretch (from COOH) |
| Sharp Peak | ~3250 cm⁻¹ | N-H stretch (from SO₂NH) | |
| Strong, Sharp Peak | ~1700 cm⁻¹ | C=O stretch (from COOH) | |
| Strong Peaks | 1350-1300 & 1180-1160 cm⁻¹ | Asymmetric & Symmetric S=O stretch | |
| Mass Spec. | Molecular Ion (ESI-) | m/z 276.0 | [M-H]⁻ |
Chemical Reactivity and Applications in Drug Discovery
2-Benzenesulfonamidobenzoic acid serves as a versatile intermediate for the synthesis of more elaborate molecules, leveraging the reactivity of its carboxylic acid and sulfonamide groups[4][7].
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Reactions at the Carboxylic Acid: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides. This is particularly useful in drug development for creating compound libraries. For example, coupling the carboxylic acid with various anilines or amines using peptide coupling reagents like T3P or HATU has been used to synthesize a series of 2-sulfonamidebenzamides evaluated as allosteric modulators for pain receptors[4].
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Reactions at the Sulfonamide: While the sulfonamide N-H is less reactive than the carboxylic acid proton, it can be deprotonated with a strong base and subsequently alkylated. This allows for further structural diversification.
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Role as a Bioisostere: In drug design, the 2-benzenesulfonamidobenzoic acid core can be considered a nitrogen isostere of salicylic acid, providing a different spatial arrangement and hydrogen bonding profile that can be exploited to optimize binding to biological targets[8].
Its derivatives are prominent in modern medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in antibacterial agents, diuretics, and enzyme inhibitors[9][10][11]. By combining this with the benzoic acid scaffold, researchers have developed potent and selective inhibitors for various therapeutic targets[4][10].
Visualization of Synthetic Utility
Caption: Reactivity map showing the scaffold's utility in generating diverse derivatives.
Conclusion
2-Benzenesulfonamidobenzoic acid is a foundational molecule whose chemical properties are well-defined and highly exploitable. Its straightforward synthesis, distinct structural features characterized by significant bond torsions and robust hydrogen bonding networks, and versatile reactivity make it an invaluable tool for chemical research. For professionals in drug discovery, this compound is not merely an intermediate but a strategic scaffold that combines the well-known pharmacophoric properties of sulfonamides with a modifiable benzoic acid handle. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective application in the rational design and synthesis of novel, biologically active agents.
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